2-Benzyloxy-5-fluorophenylboronic acid

Übersicht

Beschreibung

2-Benzyloxy-5-fluorophenylboronic acid is a compound that belongs to the family of phenylboronic acids, which are known for their versatile reactivity and applications in organic synthesis and medicinal chemistry. Phenylboronic acids and their derivatives, such as benzoxaboroles, have been extensively studied due to their unique properties, including the ability to form reversible covalent bonds with diols and their biological activity .

Synthesis Analysis

The synthesis of phenylboronic acid derivatives can involve various strategies, including palladium-catalyzed reactions. For instance, palladium-catalyzed cascade reactions of chalcones with arylboronic acids have been demonstrated to construct complex molecular skeletons with high selectivity . Additionally, the synthesis of benzoxaboroles can be achieved through halogen-lithium exchange reactions followed by silylation or boronation . These methods highlight the synthetic versatility of phenylboronic acid derivatives and their potential for generating a wide array of functionalized compounds.

Molecular Structure Analysis

Phenylboronic acids can undergo tautomeric rearrangements to form cyclic structures such as benzoxaboroles. X-ray analyses have revealed diverse solid-state molecular structures ranging from planar open forms to twisted conformers and cyclic derivatives . The molecular structure of these compounds can significantly influence their reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of phenylboronic acids with various reagents can lead to the formation of different products. For example, the reaction with secondary amines can yield substituted benzoxaboroles or complexed boroxins depending on the amine's structure . Furthermore, the reaction of o-formylphenylboronic acid with morpholine results in the formation of a benzoxaborole with a typical hydrogen-bonded dimer motif in the solid state . These reactions underscore the diverse reactivity of phenylboronic acid derivatives and their potential for creating novel compounds with unique properties.

Physical and Chemical Properties Analysis

Phenylboronic acids and their derivatives exhibit a range of physical and chemical properties that can be fine-tuned by modifying their molecular structure. For instance, the introduction of fluorine atoms or phenyl groups can enhance the Lewis acidity of benzoxaboroles . The physical properties, such as solubility and stability, can also be influenced by the presence of different functional groups. Moreover, the ability of these compounds to bind diols makes them valuable as molecular receptors for sugars and glycoconjugates .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

- Antiproliferative Effects in Cancer Cells: 2-Benzyloxy-5-fluorophenylboronic acid derivatives, specifically phenylboronic acid and benzoxaborole derivatives, have been observed to possess antiproliferative properties against various cancer cell lines, including ovarian cancer cells. These compounds induce apoptosis and cell cycle arrest, suggesting their potential as anticancer agents (Psurski et al., 2018).

Synthetic Chemistry Applications

- Synthesis of Benzonaphthyridin-5-ones: Utilizing 2-fluorophenylboronic acid in microwave-assisted Suzuki cross-coupling reactions has led to the efficient synthesis of benzonaphthyridin-5-ones, highlighting its role in facilitating complex chemical syntheses (Cailly et al., 2006).

Antimicrobial Activity

- Antimicrobial Properties: A variety of phenylboronic acid and benzoxaborole derivatives, including 2-benzyloxy-5-fluorophenylboronic acid, have been evaluated for antimicrobial activity. Benzoxaboroles in particular demonstrate higher biological activity against a range of microbial species (Adamczyk-Woźniak et al., 2012).

Fluorescence Probing and Imaging

- Fluorescent Probe Development: The compound has been used in the development of novel near-infrared fluorescent probes, particularly for the detection of benzoyl peroxide in real samples and imaging in living cells and zebrafish (Tian et al., 2017).

Safety And Hazards

Eigenschaften

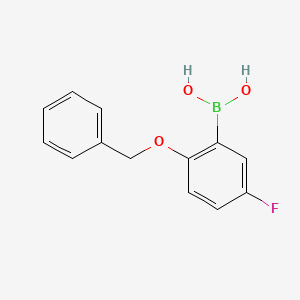

IUPAC Name |

(5-fluoro-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIJNMCAPASXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382197 | |

| Record name | 2-benzyloxy-5-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-5-fluorophenylboronic acid | |

CAS RN |

779331-47-4 | |

| Record name | 2-benzyloxy-5-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzyloxy-5-fluorophenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.